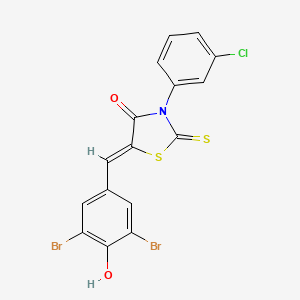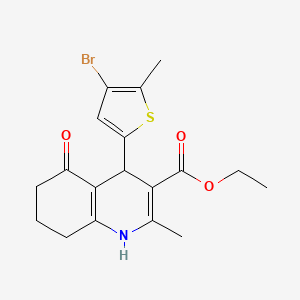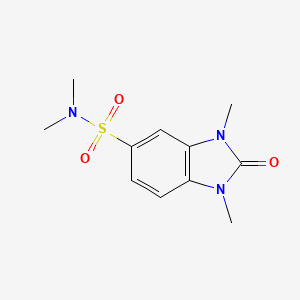![molecular formula C12H17N3OS B5021945 N-({[2-(dimethylamino)ethyl]amino}carbonothioyl)benzamide](/img/structure/B5021945.png)
N-({[2-(dimethylamino)ethyl]amino}carbonothioyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-({[2-(dimethylamino)ethyl]amino}carbonothioyl)benzamide, commonly known as DTNB, is a chemical compound that has been widely used in scientific research due to its unique properties. It is a yellow-colored powder that is soluble in water and organic solvents. DTNB is commonly used in biochemistry and molecular biology research as a reagent for detecting sulfhydryl groups in proteins and peptides.
Mécanisme D'action
DTNB reacts with sulfhydryl groups in a two-step process. In the first step, DTNB is reduced by the sulfhydryl group to form a mixed disulfide intermediate. In the second step, the mixed disulfide intermediate reacts with another molecule of DTNB to form a yellow-colored complex. The formation of the yellow-colored complex is proportional to the concentration of sulfhydryl groups in the sample.
Biochemical and Physiological Effects:
DTNB has no known biochemical or physiological effects on living organisms. It is a non-toxic compound that is commonly used in laboratory experiments.
Avantages Et Limitations Des Expériences En Laboratoire
DTNB has several advantages as a reagent for detecting sulfhydryl groups in proteins. It is a simple and sensitive assay that can be performed using a spectrophotometer. It does not require any specialized equipment or expertise. However, there are some limitations to the use of DTNB. It is not specific for sulfhydryl groups and can react with other nucleophiles such as amines and phenols. It is also sensitive to pH and temperature changes, which can affect the accuracy of the assay.
Orientations Futures
There are several future directions for the use of DTNB in scientific research. One possible application is in the development of new drugs for the treatment of diseases such as cancer and Alzheimer's disease. Sulfhydryl groups are important targets for drug development, and DTNB can be used to screen potential drug candidates. Another possible application is in the study of protein misfolding and aggregation, which are associated with several neurodegenerative diseases. DTNB can be used to monitor the conformational changes and aggregation of proteins in vitro. Finally, DTNB can be used in the development of new biosensors for the detection of sulfhydryl-containing molecules in biological samples.
Méthodes De Synthèse
DTNB can be synthesized by reacting 2-aminoethanethiol with 4-nitrobenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with dimethylamine to yield DTNB. The purity of the final product can be improved by recrystallization from a suitable solvent.
Applications De Recherche Scientifique
DTNB has been extensively used in scientific research as a reagent for detecting sulfhydryl groups in proteins and peptides. Sulfhydryl groups are important functional groups in proteins that play a crucial role in protein folding, stability, and activity. DTNB reacts with sulfhydryl groups to form a yellow-colored complex that can be measured spectrophotometrically. This assay is commonly used to determine the concentration of sulfhydryl groups in proteins and to study the kinetics of enzyme-catalyzed reactions.
Propriétés
IUPAC Name |
N-[2-(dimethylamino)ethylcarbamothioyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3OS/c1-15(2)9-8-13-12(17)14-11(16)10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3,(H2,13,14,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBFPNNIKYJIDIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNC(=S)NC(=O)C1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-phenylethyl 4-[4-(acetyloxy)phenyl]-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5021872.png)

![8-(1-benzofuran-2-ylmethyl)-1-(2-phenylethyl)-3-(3-pyridinylmethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B5021883.png)
![N-[(4-methylphenyl)sulfonyl]-2-[(4-methyl-2-quinolinyl)thio]acetamide](/img/structure/B5021888.png)

![3-[benzyl(methyl)amino]-1-[4-(hexyloxy)phenyl]-2,5-pyrrolidinedione](/img/structure/B5021899.png)

![N-[2-(5-bromo-2-chlorophenyl)-1,3-benzoxazol-5-yl]-3-methoxybenzamide](/img/structure/B5021915.png)

![5-(4-biphenylyl)-3-(4-methylphenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B5021938.png)
![N-(2,5-dimethoxyphenyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetamide](/img/structure/B5021947.png)
![2-methoxy-N-propyl-5-{[4-(2-pyridinyl)-1-piperazinyl]sulfonyl}benzamide](/img/structure/B5021952.png)

![2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-nitrophenyl)butanamide](/img/structure/B5021964.png)